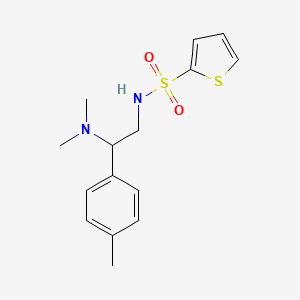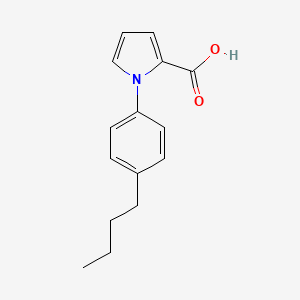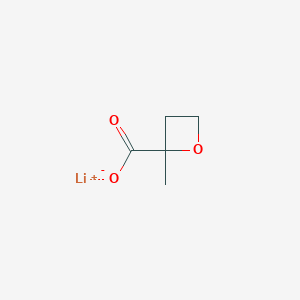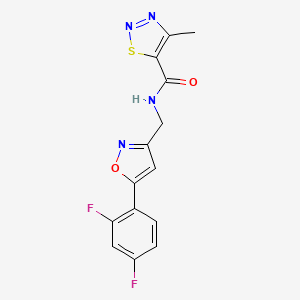![molecular formula C23H22N4O3S3 B2740592 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1021251-20-6](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
Thieno[3,2-d]pyrimidine derivatives have been studied for their antitumor properties. Compounds similar to the one have shown potent antitumor activities against various cancer cell lines . They can serve as EZH2 inhibitors, which are crucial in the proliferation of cancer cells. The compound could be modified structurally to enhance its antiproliferative activity and selectivity towards cancer cells over normal cells.
Enzyme Inhibition
The thieno[2,3-d]pyrimidine moiety is known to inhibit certain enzymes effectively. For instance, derivatives of this class have been used to inhibit human protein kinase CK2, which plays a role in cell growth and survival . The compound could be explored for its potential to act as an inhibitor for other significant enzymes involved in diseases.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the coupling of the thiazole ring with the pyrimidine ring, and finally, the addition of the acetamide group to the resulting compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sodium hydroxide", "ethyl iodide", "potassium carbonate", "acetic acid", "sodium bicarbonate", "N,N-dimethylformamide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-1,3-thiazole", "a. Mix 4-ethoxybenzaldehyde, thiourea, and sodium ethoxide in ethanol and reflux for 6 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in acetic anhydride and heat for 2 hours.", "d. Cool the mixture and filter the resulting solid.", "e. Heat the solid with phosphorus pentoxide in a sealed tube at 200°C for 2 hours to obtain 2-(4-ethoxyphenyl)-1,3-thiazole.", "Step 2: Synthesis of 2-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "a. Mix 2-(4-ethoxyphenyl)-1,3-thiazole, ethyl acetoacetate, and potassium carbonate in acetic acid and reflux for 6 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in ethanol and add sodium hydroxide.", "d. Heat the mixture for 2 hours to obtain 2-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol.", "Step 3: Synthesis of 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide", "a. Mix 2-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol, 4-ethylphenylamine, and chloroacetyl chloride in N,N-dimethylformamide and reflux for 6 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in ethanol and add sodium bicarbonate.", "d. Heat the mixture for 2 hours to obtain 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide." ] } | |
CAS RN |
1021251-20-6 |
Product Name |
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide |
Molecular Formula |
C23H22N4O3S3 |
Molecular Weight |
498.63 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-3-14-5-7-15(8-6-14)24-18(28)13-32-22-25-20-19(21(29)26-22)33-23(31)27(20)16-9-11-17(12-10-16)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
PQRNNHHFRCPWND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)
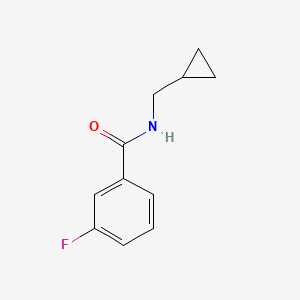
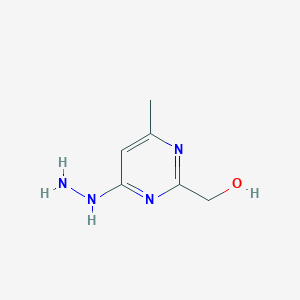
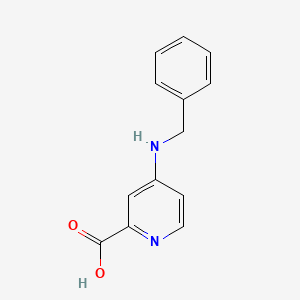
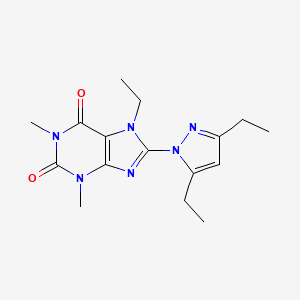

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
